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molecular formula C12H17O3P B103206 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide CAS No. 15761-96-3

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide

Cat. No. B103206
M. Wt: 240.23 g/mol
InChI Key: QULASSAQFUJMIP-UHFFFAOYSA-N
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Patent
US04420437

Procedure details

A mixture of 2-benzyloxy-5,5-dimethyl-1,3,2-dioxaphosphorinane (100 g, 0.416 M) from Example II, benzyl iodide (1.0 g), and xylene (50 ml) was heated until the temperature reached 165° C., and then slowly dropped to 155° C. After 1.5 hrs, the mixture was allowed to cool to yield 92.4 g (92.4% yield) of pure crystalline 2-benzyl-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-one, melting point 109.5°-110.5° C. Analysis by gas-liquid chromatography showed no impurities present.
Name
2-benzyloxy-5,5-dimethyl-1,3,2-dioxaphosphorinane
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][P:9]1[O:14][CH2:13][C:12]([CH3:16])([CH3:15])[CH2:11][O:10]1)C1C=CC=CC=1.[CH2:17](I)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1(C)C(C)=CC=CC=1>[CH2:17]([P:9]1(=[O:8])[O:10][CH2:11][C:12]([CH3:15])([CH3:16])[CH2:13][O:14]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
2-benzyloxy-5,5-dimethyl-1,3,2-dioxaphosphorinane
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OP1OCC(CO1)(C)C
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)I
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated until the temperature
CUSTOM
Type
CUSTOM
Details
reached 165° C.
ADDITION
Type
ADDITION
Details
slowly dropped to 155° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)P1(OCC(CO1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 92.4 g
YIELD: PERCENTYIELD 92.4%
YIELD: CALCULATEDPERCENTYIELD 8386.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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